molecular formula C16H19F4NO5 B8174855 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)propanoic acid

Cat. No.: B8174855
M. Wt: 381.32 g/mol
InChI Key: NFXPJOPWWKQOOA-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a trifluoroethoxy group, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the fluorine or trifluoroethoxy groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Reagents such as sodium hydride (NaH) and various halides are used.

Major Products Formed

  • Oxidation: : Nitro derivatives, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various halogenated or alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a protecting group in peptide chemistry.

  • Biology: : Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: : Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds may include other Boc-protected amino acids or fluorinated phenylpropanoic acids. the presence of the trifluoroethoxy group sets it apart, providing distinct chemical and physical properties.

List of Similar Compounds

  • Boc-protected amino acids

  • Fluorinated phenylpropanoic acids

  • Trifluoroethoxy-substituted phenylpropanoic acids

Properties

IUPAC Name

3-[2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F4NO5/c1-15(2,3)26-14(24)21-12(13(22)23)7-9-6-10(4-5-11(9)17)25-8-16(18,19)20/h4-6,12H,7-8H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXPJOPWWKQOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)OCC(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F4NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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